

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Methylpiperidine Analogs

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Compound of Interest

Compound Name:	<i>Tert-butyl 2-methyl-5-oxopiperidine-1-carboxylate</i>
CAS No.:	362704-66-3
Cat. No.:	B1376210

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Introduction: The Significance of the 2-Methylpiperidine Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast array of pharmaceuticals and natural alkaloids.[1][2] This six-membered nitrogen-containing heterocycle offers a versatile, sp³-rich framework that can adopt a stable chair conformation, allowing for precise three-dimensional positioning of substituents to interact with biological targets.[3] Its basic nitrogen atom is often crucial for forming salt bridges or hydrogen bonds, enhancing binding affinity and modulating physicochemical properties like solubility.[2]

Within this important class, the 2-methylpiperidine moiety provides a simple yet impactful chiral center adjacent to the nitrogen atom. This seemingly minor addition introduces stereochemical complexity that can profoundly influence biological activity, receptor selectivity, and metabolic stability. The orientation of the methyl group—either axial or equatorial—can dictate the overall

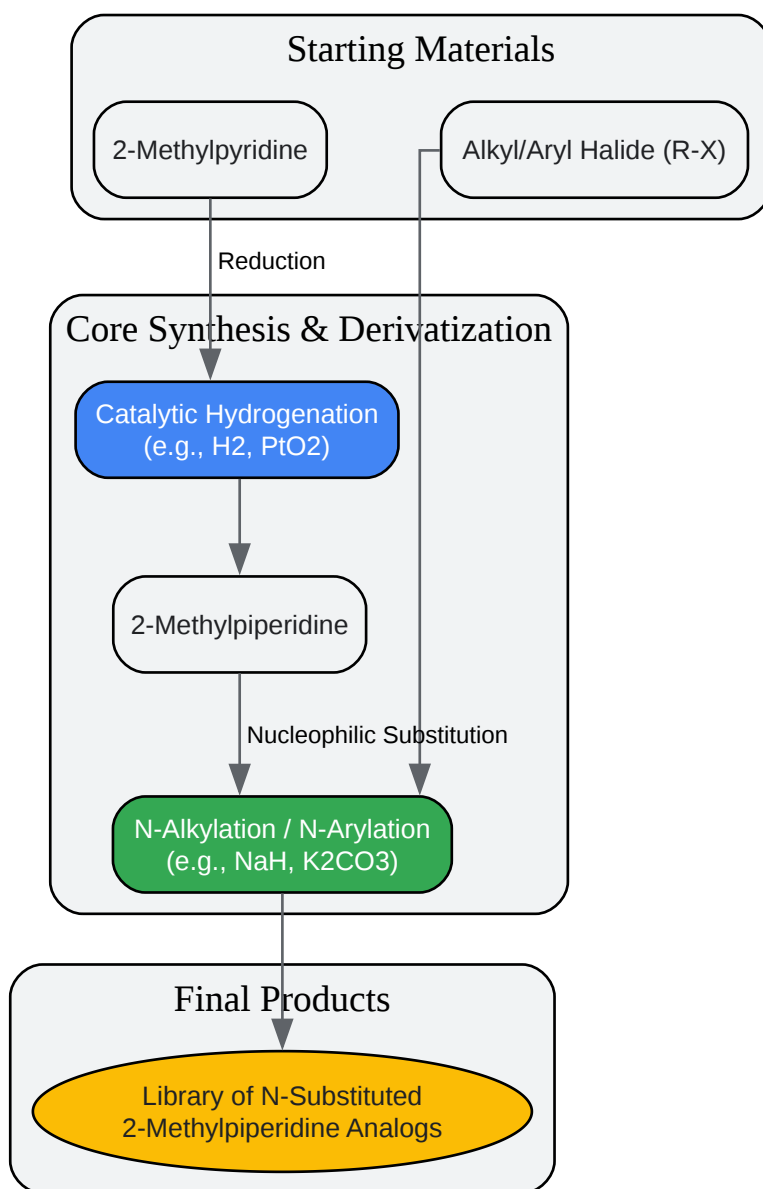
shape of the molecule and its ability to fit into a binding pocket. This guide provides an in-depth comparison of the structure-activity relationships (SAR) for 2-methylpiperidine analogs across diverse biological targets, synthesizing data from key studies to illuminate the principles guiding the design of next-generation therapeutics. We will explore how subtle modifications to this core structure drive potency and selectivity, offering insights for researchers in drug discovery and development.

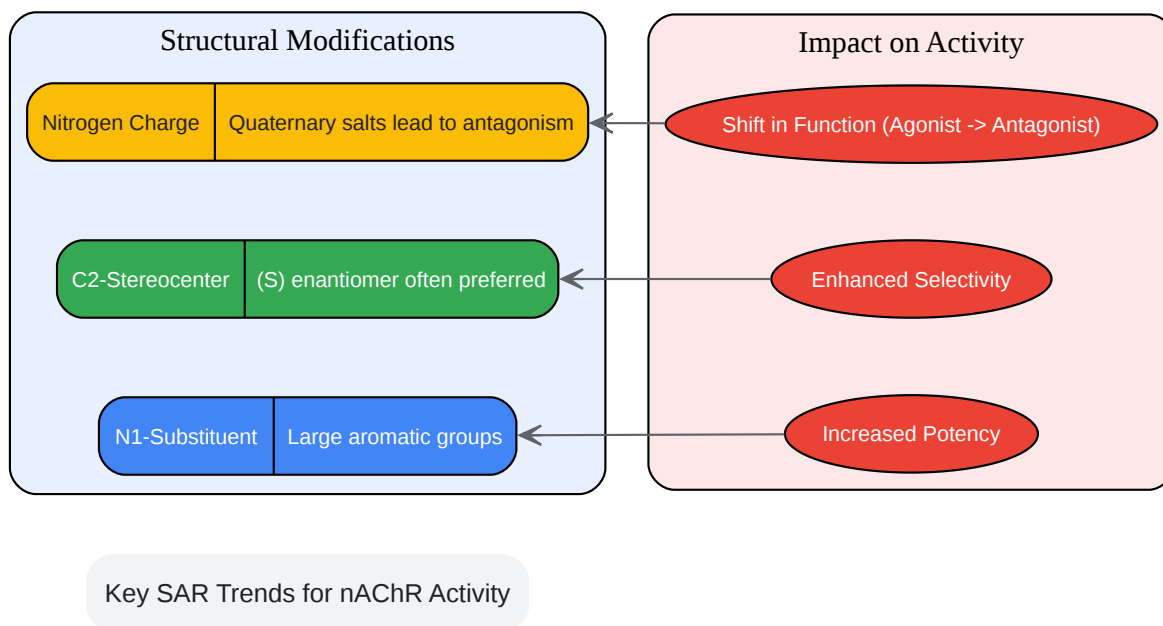
Synthetic Strategies: Building the Analog Library

A robust SAR study hinges on the efficient synthesis of a diverse library of analogs. The 2-methylpiperidine core is accessible through several established synthetic routes, which allow for systematic modification at the nitrogen (N1), the C4 position, and other sites on the ring.

A primary strategy involves the catalytic hydrogenation of substituted 2-methylpyridines. This method is often high-yielding and can be controlled to produce specific stereoisomers. Another powerful technique is the intramolecular aza-Michael addition reaction (IMAMR), which is effective for constructing the piperidine ring with high diastereoselectivity.^[1] For instance, bases like tetrabutylammonium fluoride (TBAF) have been successfully used to promote the cyclization of acyclic precursors to yield 2,6-trans-disubstituted piperidines.^[1]

Below is a generalized workflow for generating a library of N-substituted 2-methylpiperidine analogs, a common approach in exploring the SAR around the basic nitrogen center.





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Caption: SAR summary for 2-methylpiperidine analogs as nAChR modulators.

P2Y₁₄ Receptor Antagonists

The P2Y₁₄ receptor is a G protein-coupled receptor (GPCR) involved in inflammatory signaling, making it an attractive target for conditions like asthma and chronic pain. [4] A naphthalene-based antagonist featuring a 2-methyl-4-phenylpiperidine moiety has been the subject of detailed SAR studies.

Key SAR Insights:

- **Bridged Systems:** Introducing conformational rigidity by adding bridged methylene groups to the piperidine ring was explored. Fused cyclopropane rings at the 2,3- or 3,4-positions were well-tolerated but did not improve potency, suggesting the flexible chair conformation is optimal for receptor binding. [4]*
- **Substitutions at C4:** The phenyl group at the C4 position is critical for activity. Modifications to this group, such as adding a bromine atom, can be used to fine-tune properties without losing affinity. [4]*
- **Replacement of Piperidine Ring:** Replacing

the 6-membered piperidine ring with a smaller 5-membered pyrrolidine ring resulted in a significant loss of activity, indicating that the size and geometry of the piperidine scaffold are essential. [4] Table 2: SAR of 2-Methylpiperidine Analogs as P2Y₁₄R Antagonists

Compound ID	Modification to 2-Methyl-4-phenylpiperidine Core	IC ₅₀ (nM)	Reference
Lead Cmpd	None	8.0	[4]
Analog D	Pyrrolidine ring instead of piperidine	>10,000	[4]
Analog E	Fused cyclopropane bridge (at C2, C3)	15.0	[4]
Analog F	4-(4-Bromophenyl) substituent	9.2	[4]

MenA Inhibitors for Tuberculosis Therapy

MenA (1,4-dihydroxy-2-naphthoate prenyltransferase) is an essential enzyme in the menaquinone biosynthesis pathway of *Mycobacterium tuberculosis*, making it a validated target for new anti-TB drugs. [5] SAR studies on a series of piperidine-based MenA inhibitors have revealed critical structural requirements for potency.

Key SAR Insights:

- **Central Linker:** The piperidine ring acts as a central scaffold. The nature of the ether linkage connecting it to other aromatic fragments is crucial.
- **N-Substituent:** Small, non-polar N-alkyl groups like N-methyl were found to be optimal. Larger groups or polar substituents were detrimental to activity.
- **Side Chains:** A diphenylmethanone O-methyl oxime moiety was identified as a key pharmacophore. Modifications to the aromatic rings of this group significantly impacted

potency, with halogen substitutions often proving beneficial. [5] Table 3: SAR of Piperidine Analogs as MenA Inhibitors

Compound ID	N1-Substituent	R' Group on Diphenylmethanone	MenA IC ₅₀ (μM)	Mtb GIC ₅₀ (μM)	Reference
Lead Cmpd 1	-CH ₃	4-Cl	22	10	[5]
Analog G	-H	4-Cl	>100	>100	[5]
Analog H	-CH ₃	3-Cl	13	8	[5]
Analog I	-CH ₂ CH ₃	4-Cl	45	21	[5]

Detailed Experimental Protocols

To ensure scientific integrity and reproducibility, detailed methodologies are crucial. Below are representative protocols for the synthesis and biological evaluation of a 2-methylpiperidine analog.

Protocol 1: Synthesis of a MenA Inhibitor Precursor

This protocol is adapted from the synthesis of (4-chlorophenyl)(3-methoxyphenyl)methanone, a key intermediate for MenA inhibitors. [5] Objective: To synthesize a benzophenone intermediate via Grignard reaction.

Materials:

- 3-iodoanisole
- Anhydrous Tetrahydrofuran (THF)
- Isopropylmagnesium chloride (2M solution in THF)
- 4-chloro-N-methoxy-N-methylbenzamide (Weinreb amide)
- Saturated aqueous ammonium chloride (NH₄Cl)

- Ethyl acetate (EtOAc)
- Sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography

Step-by-Step Procedure:

- Dissolve 3-iodoanisole (18.1 mmol) in 40 mL of anhydrous THF in a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon).
- Cool the solution to -15 °C using an appropriate cooling bath.
- Add isopropylmagnesium chloride (20.0 mmol) dropwise via syringe, maintaining the temperature at -15 °C. Stir for 1 hour at this temperature to ensure formation of the Grignard reagent.
- Cool the reaction mixture to -75 °C (e.g., using a dry ice/acetone bath).
- In a separate flask, dissolve 4-chloro-N-methoxy-N-methylbenzamide (6.5 mmol) in 10 mL of anhydrous THF.
- Add the Weinreb amide solution dropwise to the cold Grignard reagent solution.
- Allow the reaction to slowly warm to 0 °C and stir for 3 hours.
- Quench the reaction by slowly adding 65 mL of a saturated aqueous solution of NH₄Cl.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with EtOAc (3 x 70 mL).
- Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel (eluent: EtOAc/hexanes gradient) to yield the pure ketone. [5]

Protocol 2: In Vitro MenA Enzyme Inhibition Assay

This protocol outlines a method to determine the IC₅₀ value of a test compound against the MenA enzyme. [5] Objective: To quantify the inhibitory potency of a 2-methylpiperidine analog on MenA enzymatic activity.

Materials:

- Purified recombinant *M. tuberculosis* MenA enzyme
- 1,4-dihydroxy-2-naphthoate (DHNA) substrate
- Farnesyl pyrophosphate (FPP) substrate
- Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM KCl, 5 mM MgCl₂, 0.05% Triton X-100)
- Test compounds dissolved in DMSO
- 96-well microplate
- Plate reader for measuring fluorescence or absorbance

Step-by-Step Procedure:

- Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution series of the compound in DMSO.
- In a 96-well plate, add 2 µL of the diluted compound solutions to the appropriate wells. Include wells for a positive control (no inhibitor, DMSO only) and a negative control (no enzyme).
- Add 88 µL of assay buffer containing the MenA enzyme to each well and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
- Initiate the enzymatic reaction by adding 10 µL of a substrate mixture containing DHNA and FPP.
- Incubate the plate at 37 °C for a defined period (e.g., 30 minutes).
- Stop the reaction (e.g., by adding a quenching agent or by heat inactivation).

- Measure the reaction product using a suitable detection method (e.g., a coupled assay that produces a fluorescent signal).
- Calculate the percent inhibition for each compound concentration relative to the positive control.
- Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve using non-linear regression to determine the IC₅₀ value. [5]

Conclusion and Future Directions

The comparative analysis of 2-methylpiperidine analogs reveals several overarching principles. First, the N1 substituent is a critical handle for modulating potency and selectivity across diverse target classes. Its optimal size, polarity, and chemical nature are highly target-dependent. Second, the stereochemistry at C2 is a consistent factor in achieving high affinity, underscoring the importance of chiral synthesis and separation in developing these compounds. Finally, the piperidine ring itself often serves as a rigid, conformationally defined scaffold that is superior to more flexible or differently sized heterocyclic systems.

Future research should focus on leveraging these principles for multi-target drug design, particularly for complex conditions like neurodegenerative diseases where modulating several pathways may be beneficial. [6][7] The development of novel synthetic methodologies to access more complex and diverse 2-methylpiperidine scaffolds will continue to be a priority. By combining empirical SAR data with computational modeling, researchers can more efficiently navigate the chemical space and design next-generation 2-methylpiperidine analogs with superior efficacy and safety profiles.

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